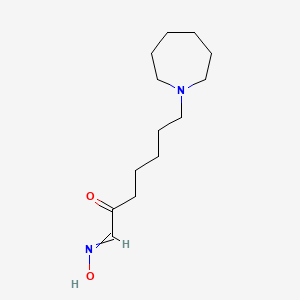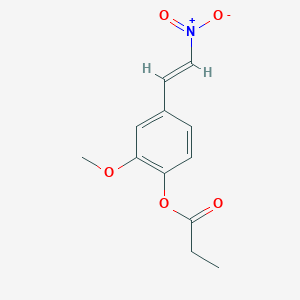
5H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5H-tetrazole is a tetrazole and a one-carbon compound. It is a tautomer of a 1H-tetrazole and a 2H-tetrazole.
Scientific Research Applications
Synthesis and Functionalization
5H-tetrazole and its derivatives, particularly 5-substituted tetrazoles, play a crucial role in organic chemistry. They are used as intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. 5-Monosubstituted tetrazoles are significant in drug design due to their resemblance to carboxylic acids, offering similar acidities but higher lipophilicities and metabolic resistance. Various synthetic approaches, including methods based on acidic media, Lewis acids, and organometallic or organosilicon azides, have been developed. Functionalization of these tetrazoles is challenging due to the formation of isomers, but recent methods achieve high regioselectivities. Microwave-assisted approaches also contribute to the synthesis and functionalization of 5-substituted tetrazoles (Roh, Vávrová, & Hrabálek, 2012).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, 5-substituted 1H-tetrazoles are used as bioisosteric replacements for carboxylic acids. They are a component of various clinical drugs, such as losartan, cefazolin, and alfentanil. The synthesis of these compounds has been evolving, with ongoing efforts to develop more efficient and eco-friendly methods (Mittal & Awasthi, 2019).
Applications in Coordination Chemistry and Materials Science
Tetrazoles are also significant in coordination chemistry and materials science. Their role in the synthesis of metal-organic coordination polymers has been explored, resulting in compounds with interesting chemical and physical properties like second harmonic generation, fluorescence, and ferroelectric behaviors. The synthesis of these compounds often involves hydrothermal methods (Zhao, Qu, Ye, & Xiong, 2008).
Energetic Materials and Explosives
Tetrazoles, due to their high nitrogen content, are used in the creation of energetic materials and explosives. Their structure makes them suitable for use in defense industries as components of composite propellants and other energetic formulations. The synthesis and application of tetrazoles in this field continue to be an area of active research (Halasz, Hawari, & Perreault, 2020).
Catalysis
The structure of tetrazoles allows them to be used as ligands in catalysis, modifying the reactivity and selectivity of metal centers in catalysts. Their applications in environmental, catalytic, and energetic areas have been explored, with a focus on their performance, reusability, and stability (Nasrollahzadeh, Nezafat, Soheili Bidgoli, & Shafiei, 2021).
properties
CAS RN |
14094-78-1 |
|---|---|
Molecular Formula |
CH2N4 |
Molecular Weight |
70.05 g/mol |
IUPAC Name |
5H-tetrazole |
InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H2 |
InChI Key |
DFRRALWXTFSAEC-UHFFFAOYSA-N |
SMILES |
C1N=NN=N1 |
Canonical SMILES |
C1N=NN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)




![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)